Scientific Field: Coordination Chemistry
Summary of the Application: This compound is used in the synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications.
Methods of Application: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides.
Results or Outcomes: The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc.
Scientific Field: Organic Chemistry
Summary of the Application: 1-(Azidomethyl)-2-methylbenzene is used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels.
Results or Outcomes: The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique.
Scientific Field: Material Science
Summary of the Application: This compound is used in the synthesis of new metal-organic frameworks (MOFs).
Methods of Application: An azidomethyl-appended benzene dicarboxylic acid (H2bdc-CH2N3) was synthesized and introduced into both IRMOF-1 (IRMOF-1-CH2N3) and UiO-66 (UiO-66-CH2N3) structure types.
Results or Outcomes: The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines.
Summary of the Application: Organic azides, including “1-(Azidomethyl)-2-methylbenzene”, are used as cross-linkers in material sciences.
Methods of Application: The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences.
Results or Outcomes: The propensity of organic azides to release nitrogen by thermal activation or photolysis produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking.
Scientific Field: Inorganic Chemistry
Summary of the Application: This compound is used as a ligand in energetic coordination compounds.
Methods of Application: Shortening the alkyl chain in 1‐(Azidoethyl)‐5H‐tetrazole (AET) to a methylene bridge results in the formation of highly sensitive 1‐(azidomethyl)‐5H‐tetrazole (AzMT), which exhibits a greatly increased enthalpy of formation.
Results or Outcomes: A drastically increased detonation performance is calculated.
1-(Azidomethyl)-2-methylbenzene, also known as o-azidomethyl toluene, is an organic compound with the molecular formula and a molecular weight of approximately 147.18 g/mol. The compound features an azide functional group (-N₃) attached to a benzene ring that also contains a methyl group at the ortho position. Its structure can be represented as follows:
This compound is notable for its potential applications in organic synthesis, particularly in the field of click chemistry due to the reactivity of the azide group.
Research indicates that compounds containing azide groups may exhibit biological activities, including antimicrobial properties. The azide moiety allows for modifications that enhance biological interactions. For example, studies have shown that derivatives of azidomethyl compounds can affect cell adhesion and antimicrobial activity when incorporated into polymeric materials like chitosan .
The synthesis of 1-(azidomethyl)-2-methylbenzene typically involves the following methods:
1-(Azidomethyl)-2-methylbenzene has several applications, particularly in:
Several compounds share structural similarities with 1-(azidomethyl)-2-methylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(Azidomethyl)-4-methylbenzene | C8H9N3 | Azide at para position |
Benzyl azide | C7H7N3 | Simple azide structure without methyl group |
1-Azido-2-naphthylmethane | C11H9N3 | Naphthalene structure enhances stability |
1-Azido-3-methylbenzene | C8H9N3 | Azide at meta position |
1-(Azidomethyl)-2-methylbenzene's uniqueness lies in its ortho-substituted structure, which influences its reactivity and potential interactions compared to other azides. The steric effects introduced by the methyl group adjacent to the azide may lead to distinct chemical behaviors and biological activities not observed in para or meta substituted analogs.
This compound's distinct properties make it a valuable candidate for further research in organic synthesis and material science applications.
1-(Azidomethyl)-2-methylbenzene exhibits the molecular formula C8H9N3, representing a compound containing eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms arranged in a specific structural configuration [1]. The molecular weight of this compound is precisely 147.18 grams per mole, with the monoisotopic mass calculated at 147.079647 atomic mass units [1]. This molecular composition places the compound within the category of substituted benzyl azides, where the benzene ring system serves as the foundational aromatic framework [2].
The empirical formula indicates the presence of a benzene ring (C6H4) substituted with both a methyl group (CH3) and an azidomethyl group (CH2N3) [2]. The nitrogen content constitutes approximately 28.6% of the total molecular weight, primarily concentrated within the azide functional group that imparts distinctive chemical reactivity characteristics to the molecule [1] [3].
The molecular geometry of 1-(Azidomethyl)-2-methylbenzene combines the planar aromatic benzene ring system with sp3-hybridized carbon centers in the substituent groups [2]. The benzene ring maintains its characteristic hexagonal planar structure with carbon-carbon bond lengths of approximately 1.39 Å and bond angles of 120 degrees [21].
The azide functional group (-N3) adopts a nearly linear configuration with nitrogen-nitrogen-nitrogen bond angles approaching 173.6 degrees, consistent with other organic azide compounds [24]. The azide group exhibits asymmetric bonding characteristics, with the N1-N2 bond length of approximately 1.23 Å displaying double bond character, while the terminal N2-N3 bond demonstrates triple bond characteristics with a length of approximately 1.13 Å [24].
The methyl substituent at the ortho position relative to the azidomethyl group creates steric interactions that influence the overall molecular conformation [26]. The C-H bonds of the methyl group exhibit tetrahedral geometry with bond angles of approximately 109.5 degrees [21]. The azidomethyl carbon center maintains sp3 hybridization, forming tetrahedral geometry with the attached hydrogen atoms and the aromatic carbon [2].
The International Chemical Identifier (InChI) notation for 1-(Azidomethyl)-2-methylbenzene is represented as: InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 [2] [3]. This standardized representation enables precise computational identification and facilitates database searches across chemical information systems.
The InChI Key, a fixed-length condensed representation derived from the full InChI string, is designated as TWZXVFYNRLIXRY-UHFFFAOYSA-N [2] [3]. This hashed identifier provides a unique molecular signature suitable for rapid database queries and structural comparisons.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is expressed as: Cc1ccccc1CN=[N+]=[N-] [2] [28]. This linear notation efficiently captures the molecular connectivity, representing the methyl-substituted benzene ring connected to the azidomethyl substituent with explicit representation of the azide resonance structure.
1-(Azidomethyl)-2-methylbenzene exists as a liquid under standard ambient conditions [9]. The compound typically appears as a colorless to pale yellow liquid, depending on purity and storage conditions [9]. The physical state reflects the molecular interactions and packing efficiency of the substituted aromatic system.
The density of the compound is reported as 0.772 grams per cubic centimeter at 20 degrees Celsius [7]. This relatively low density compared to water indicates the predominant contribution of the aromatic hydrocarbon framework to the overall molecular volume and mass distribution.
The refractive index provides insight into the optical properties and molecular polarizability characteristics of the compound [38]. The specific organoleptic properties, including odor and taste characteristics, are influenced by the presence of the aromatic benzene system and the polar azide functional group.
The flash point of 1-(Azidomethyl)-2-methylbenzene is documented at -30 degrees Celsius, indicating the compound's classification as a highly flammable liquid [7] [28]. This low flash point temperature reflects the volatility characteristics imparted by the aromatic benzene framework and the relatively low molecular weight of the compound.
The flash point measurement represents the minimum temperature at which the compound generates sufficient vapor to form an ignitable mixture with air under standard atmospheric pressure conditions [35]. This thermodynamic parameter is critical for understanding the thermal behavior and volatility characteristics of the compound during handling and storage procedures.
Thermodynamic Parameter | Value | Units | Reference Conditions |
---|---|---|---|
Flash Point | -30 | °C | Standard atmospheric pressure |
Flash Point | -18.4 | °F | Standard atmospheric pressure |
The phase transition behavior of 1-(Azidomethyl)-2-methylbenzene reflects the molecular interactions and crystal packing arrangements within the solid state [39]. While specific melting point data for this compound are limited in the literature, comparative analysis with structurally related benzyl azides provides insight into expected thermal transition behavior.
The boiling point characteristics are influenced by the intermolecular forces, including van der Waals interactions between the aromatic ring systems and dipole-dipole interactions involving the polar azide functional group [39]. The presence of the methyl substituent affects the molecular packing efficiency and consequently influences the phase transition temperatures compared to unsubstituted benzyl azide derivatives.
The liquid range of the compound extends from the melting point through the boiling point, providing a substantial temperature window for liquid-phase applications and reactions [39]. This extended liquid range facilitates various synthetic transformations and analytical procedures requiring liquid-phase handling.
1-(Azidomethyl)-2-methylbenzene demonstrates solubility characteristics typical of moderately polar organic compounds containing both aromatic and azide functional groups [28]. The compound exhibits excellent solubility in tert-butyl methyl ether, with commercial solutions available at concentrations of approximately 0.5 molar [28].
The solubility profile reflects the dual nature of the molecular structure, combining the hydrophobic aromatic benzene system with the polar azide functional group . Organic azides generally demonstrate good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [29] [31].
The compound shows limited solubility in highly polar protic solvents due to the predominantly hydrophobic nature of the substituted aromatic framework . The azide functional group contributes to enhanced solubility in moderately polar organic solvents compared to purely hydrocarbon analogs.
Solvent System | Solubility Characteristics | Applications |
---|---|---|
tert-Butyl methyl ether | High (0.5 M solutions) | Commercial formulations |
Dimethyl sulfoxide | Good | Synthetic reactions |
Tetrahydrofuran | Moderate | Analytical procedures |
Water | Limited | Phase separation |
The thermal stability of 1-(Azidomethyl)-2-methylbenzene is governed by the inherent characteristics of the azide functional group and its propensity for decomposition under elevated temperature conditions [14] [15]. Azide-containing compounds generally exhibit temperature-dependent stability profiles, with decomposition kinetics influenced by molecular structure and environmental factors.
Thermal decomposition mechanisms in organic azides typically involve nitrogen-nitrogen bond cleavage within the azide group, leading to nitrogen gas evolution and formation of highly reactive nitrene intermediates [14]. The activation energy for primary decomposition pathways in substituted benzyl azides ranges from approximately 136 to 174 kilojoules per mole, depending on substituent effects and molecular environment [15].
The thermal stability assessment reveals that decomposition onset temperatures for structurally related benzyl azide compounds occur in the range of 309 to 340 degrees Celsius under controlled conditions [17]. The presence of the methyl substituent at the ortho position may influence the thermal decomposition kinetics through electronic and steric effects on the azide group reactivity.
The decomposition mechanisms of 1-(Azidomethyl)-2-methylbenzene follow established pathways characteristic of organic azide compounds, involving initial nitrogen-nitrogen bond cleavage and subsequent reactive intermediate formation [14] [15]. The primary decomposition pathway involves homolytic cleavage of the terminal nitrogen-nitrogen bond, resulting in nitrogen gas evolution and formation of a nitrene intermediate.
Kinetic studies on structurally related azide compounds reveal first-order decomposition kinetics with activation energies ranging from 38 to 173 kilojoules per mole, depending on the specific reaction conditions and molecular environment [15] [17]. The decomposition rate exhibits strong temperature dependence, with reaction rates increasing exponentially with temperature according to Arrhenius kinetics.
Secondary decomposition pathways may involve intramolecular rearrangements, hydrogen atom abstraction reactions, and formation of cyclic products through nitrene insertion mechanisms [6] [15]. The presence of the aromatic benzene system provides additional stabilization pathways through resonance interactions and potential cyclization reactions involving the nitrene intermediate and the aromatic π-system.
Decomposition Parameter | Value Range | Units | Conditions |
---|---|---|---|
Activation Energy | 136-174 | kJ/mol | Isothermal conditions |
Reaction Order | 1 | - | Primary decomposition |
Temperature Range | 309-340 | °C | Onset decomposition |
Pre-exponential Factor | 10^11-10^13 | s^-1 | Arrhenius analysis |